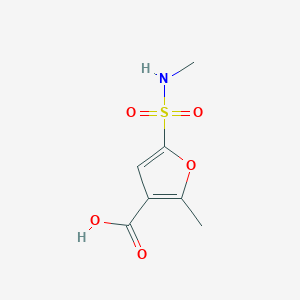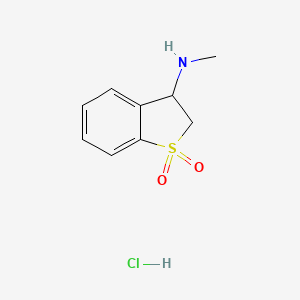
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Overview
Description
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as methylene blue, which is a well-known dye used in various applications. In recent years, researchers have explored the potential of methylene blue as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The exact mechanism of action of methylene blue is not fully understood. However, it is believed to work by increasing the production of adenosine triphosphate (ATP), the energy currency of the cell. Methylene blue also inhibits the production of reactive oxygen species (ROS), which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cognitive function. Methylene blue has also been shown to have anti-cancer properties, by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Methylene blue has several advantages for laboratory experiments. It is a stable and readily available compound, and its effects can be easily measured using various assays. However, methylene blue has some limitations, including its potential toxicity at high doses and its limited solubility in water.
Future Directions
There are several potential future directions for research on methylene blue. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-cancer agent, either alone or in combination with other drugs. Additionally, researchers may explore the use of methylene blue in other applications, such as wound healing and tissue regeneration.
In conclusion, methylene blue is a synthetic compound that has potential therapeutic applications for various diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and there are several potential future directions for research on this compound. However, further research is needed to fully understand its therapeutic potential and to determine the optimal dosages and administration routes for various diseases.
Scientific Research Applications
Methylene blue has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. In addition, methylene blue is a potent inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9;/h2-5,8,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZWKVDNYWIQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)C2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride | |
CAS RN |
1423034-60-9 | |
| Record name | 3-(methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



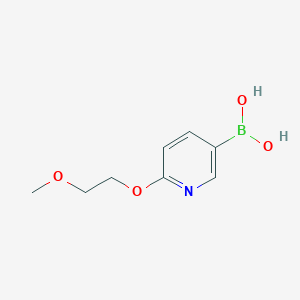
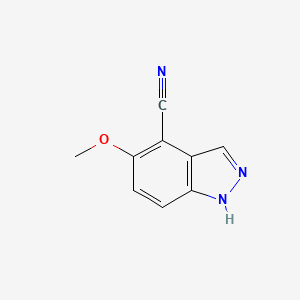

![4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1431682.png)

![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)



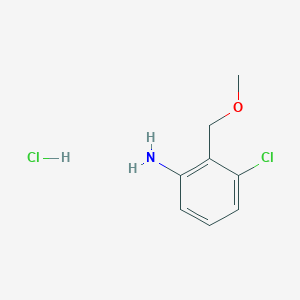

![2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1431693.png)

